molecular formula C11H15N B8439530 3-(2-Methylpropenyl)-benzylamine

3-(2-Methylpropenyl)-benzylamine

Cat. No.: B8439530
M. Wt: 161.24 g/mol
InChI Key: QOCQZRVZJUXMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropenyl)-benzylamine is an organic compound with the molecular formula C11H15N and is a derivative of benzylamine . Benzylamines are a significant class of compounds that serve as crucial building blocks in organic chemistry, as well as in the pharmaceutical and polymer industries . They are frequently used as substrates to produce a wide variety of valuable structures, including N-heterocycles, benzonitriles, and benzamides . The reactivity of this compound is defined by its primary amine group (-NH2) attached to a benzyl group, which is further substituted with a 2-methylpropenyl moiety. This structure makes it a versatile intermediate for synthetic transformations, particularly in metal-catalyzed, metal-free, photocatalytic, and electrocatalytic oxidative reactions . As a high-purity synthetic intermediate, this compound is valuable for medicinal chemistry research in the discovery and development of new active compounds . It can also be utilized in the synthesis of more complex molecules for material science applications . This product is intended for use in a laboratory setting by qualified researchers. Handling should follow appropriate safety protocols for amine compounds, which may be corrosive and cause severe skin burns and eye damage . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[3-(2-methylprop-1-enyl)phenyl]methanamine

InChI

InChI=1S/C11H15N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-7H,8,12H2,1-2H3

InChI Key

QOCQZRVZJUXMGG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC(=C1)CN)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antifungal Activity
  • Halogen-substituted benzylamines (e.g., 3- and 4-benzyloxybenzaldehyde derivatives) demonstrated potent antifungal activity against Yarrowia lipolytica and pathogenic Candida species. The presence of halogen atoms (Cl, Br) or electron-withdrawing groups (NO₂) enhanced activity due to increased electrophilicity .
  • Comparison : The 2-methylpropenyl group, being an electron-donating allyl substituent, may reduce antifungal efficacy compared to halogenated analogs.
Cytotoxic Activity
  • Aniline derivatives (e.g., compounds with –F, –NO₂, –Br substituents) showed higher cytotoxicity than benzylamine derivatives. For example, fluorinated anilines exhibited superior activity due to high electronegativity, while benzylamines with similar substituents (e.g., 3d, 4d) showed reduced potency .
  • Comparison : The allyl group in 3-(2-Methylpropenyl)-benzylamine may further diminish cytotoxic activity compared to electron-deficient aniline analogs.
Receptor Binding Affinity
  • In adenosine A₂A receptor antagonists, benzylamine derivatives with trifluoromethyl (CF₃) substituents exhibited the highest binding affinity (CF₃ > di-F > Me > F > H). Pyridyl or phenyl groups on the benzylamine ring also modulated activity .
  • Comparison : The 2-methylpropenyl group, a bulky substituent, may sterically hinder receptor interactions, reducing affinity compared to smaller, electron-withdrawing groups.

Physicochemical Properties

Physicochemical parameters influence solubility, stability, and bioavailability. Selected data from analogs:

Compound Substituent Molecular Weight (g/mol) LogP* Solubility Reference
3-(Trifluoromethoxy)benzylamine CF₃O 205.1 2.8 Low
3-(Methylsulfonyl)benzylamine SO₂Me 199.2 1.2 Moderate
3-[(6-Methylpyrazin-2-yl)oxy]benzylamine C₅H₃N₂OCH₃ 215.3 1.5 Moderate
This compound CH₂C(CH₂)CH₂ 175.2 2.1 Low (predicted) N/A

*LogP values estimated using analogous structures.

Pharmacological Potential

  • Enzyme Inhibition : Benzylamine-sulfonamide hybrids (e.g., 4a–4u) showed inhibitory activity against carbonic anhydrase and acetylcholinesterase, relevant for Alzheimer’s disease treatment .

Preparation Methods

Reductive Amination of 3-(2-Methylpropenyl)-benzaldehyde

Procedure :

  • Iminization : React 3-(2-methylpropenyl)-benzaldehyde with ammonia or primary amines in a polar solvent (e.g., methanol) to form the corresponding imine.

  • Hydrogenation : Catalytically hydrogenate the imine using H₂ and a palladium-based catalyst (e.g., Pd/C) under mild conditions (20–30°C, 1–3 bar H₂) .

Key Data :

ParameterValueSource
Yield75–90%
Catalyst5% Pd/C
Reaction Time6–10 h

Advantages : High selectivity, minimal side products.
Limitations : Requires handling of gaseous H₂ and specialized equipment.

Alkylation of Benzylamine with 2-Methylpropenyl Halides

Procedure :

  • Nucleophilic Substitution : React benzylamine with 2-methylpropenyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in THF or DMF at 60–80°C .

  • Purification : Isolate the product via vacuum distillation or column chromatography.

Key Data :

ParameterValueSource
Yield60–75%
SolventTHF
BaseK₂CO₃

Advantages : Simple setup, commercially available reagents.
Limitations : Competing over-alkylation may reduce yield.

Cross-Coupling via Buchwald-Hartwig Amination

Procedure :

  • Coupling Reaction : Use a palladium catalyst (e.g., Pd(OAc)₂) with a ligand (XPhos) to couple 3-bromo-(2-methylpropenyl)benzene with ammonia or amines .

  • Optimization : Conduct under inert atmosphere (N₂) in toluene at 100–110°C.

Key Data :

ParameterValueSource
Yield65–80%
Catalyst SystemPd(OAc)₂/XPhos
Reaction Time12–18 h

Advantages : Tolerance for diverse substrates.
Limitations : High catalyst loading increases cost.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Challenges
Reductive Amination75–90ModerateHighH₂ handling
Alkylation60–75LowModerateOver-alkylation
Cross-Coupling65–80HighLowCatalyst cost

Insights :

  • Reductive amination is optimal for industrial-scale synthesis due to high yields and scalability .

  • Alkylation suits small-scale labs with budget constraints .

  • Cross-coupling is reserved for complex substrates requiring precise regioselectivity .

Recent Advancements

  • Photocatalytic Methods : A 2023 study demonstrated visible-light-driven amination of 3-(2-methylpropenyl)-benzyl halides using organic photocatalysts (e.g., Eosin Y), achieving 70–85% yields under ambient conditions .

  • Enzymatic Synthesis : Lipase-mediated transamination of 3-(2-methylpropenyl)-benzaldehyde with methylbenzylamine showed 55–65% enantiomeric excess, though yields remain low (30–45%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.